molecular formula C17H15N3O B12738812 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- CAS No. 110187-45-6

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)-

Cat. No.: B12738812
CAS No.: 110187-45-6
M. Wt: 277.32 g/mol
InChI Key: HDPUTIAVUXCKDA-UHFFFAOYSA-N
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Description

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoroacetic acid in dichloromethane at 20°C, followed by the application of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at 80°C for 8 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents.

    Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced indole derivatives.

Scientific Research Applications

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, affecting the production of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110187-45-6

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

6-methoxy-1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H15N3O/c1-21-11-5-6-14-13(10-11)12-7-9-19-17(16(12)20-14)15-4-2-3-8-18-15/h2-6,8,10,20H,7,9H2,1H3

InChI Key

HDPUTIAVUXCKDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CC=CC=N4

Origin of Product

United States

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